

L-K6L9 Peptide: A Technical Guide to its Structure, Sequence, and Therapeutic Potential

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Compound of Interest

Compound Name: L-K6L9

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An In-depth Analysis for Researchers and Drug Development Professionals

The **L-K6L9** peptide is a synthetic amphipathic molecule engineered for enhanced stability and selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic (Leucine) and hydrophilic (Lysine) amino acids, this peptide represents a promising avenue in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the **L-K6L9** peptide, focusing on its structure, sequence, mechanism of action, and the experimental methodologies used to characterize its activity.

Peptide Structure and Sequence

The **L-K6L9** peptide, specifically the D-enantiomer version referred to as D-K6L9, is a 15-amino acid host defense-like peptide. Its primary sequence is characterized by the inclusion of D-amino acids to confer resistance to proteolytic degradation, thereby increasing its stability and bioavailability in biological systems.^{[1][2]}

Table 1: Physicochemical Properties of D-K6L9 Peptide

Property	Value	Reference
Sequence	H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH ₂	[1]
Three Letter Sequence	H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH ₂	[1]
Molecular Formula	C ₉₀ H ₁₇₄ N ₂₂ O ₁₅	[1][2]
Molecular Weight	1803.35 g/mol	[1]
Amino Acid Composition	9 Leucine (L), 6 Lysine (K)	[1][2]
Modifications	Leucines at positions 3 and 8, and Lysines at positions 6, 9, and 13 are D-enantiomers. The C-terminus is amidated.	[1][2]
Purity (by HPLC)	>95%	[1]

The amphipathic nature of **L-K6L9** is a key determinant of its biological activity.[3] In aqueous environments, the peptide lacks a defined secondary structure. However, upon interaction with lipid bilayers, such as cell membranes, it adopts an α -helical conformation.[3]

Mechanism of Action: Selective Cancer Cell Cytotoxicity

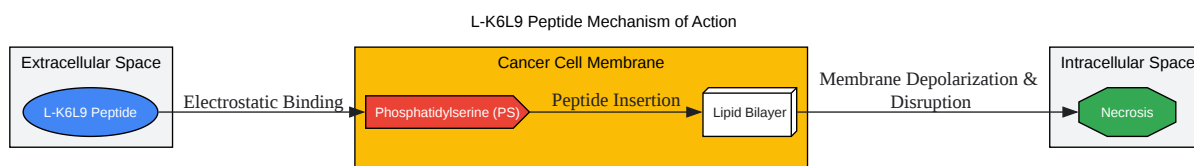
The anticancer activity of D-K6L9 is predicated on its selective interaction with and disruption of cancer cell membranes. This selectivity is attributed to the altered phospholipid composition of cancerous cells, which display a higher concentration of negatively charged phosphatidylserine (PS) on their outer leaflet compared to healthy cells.[1][3]

The proposed mechanism of action involves the following steps:

- **Electrostatic Binding:** The cationic nature of the **L-K6L9** peptide, conferred by its lysine residues, facilitates its binding to the anionic phosphatidylserine exposed on the surface of

cancer cells.[1][3]

- Membrane Insertion and Depolarization: Following binding, the peptide inserts into the lipid bilayer, leading to cytoplasmic membrane depolarization.[1]
- Necrosis Induction: This disruption of membrane integrity ultimately results in necrotic cell death.[1][3] It is important to note that D-K6L9 induces necrosis and does not cause DNA fragmentation characteristic of apoptosis.[3]



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*Diagram of the proposed mechanism of action for the **L-K6L9** peptide.*

Quantitative Data on Biological Activity

The cytotoxic effects of **L-K6L9** and related peptides have been quantified in various studies. The following table summarizes key findings from in vitro and in vivo experiments.

Table 2: Summary of Quantitative Biological Data for **L-K6L9** and Related Peptides

Peptide	Cell Line/Model	Assay	Result	Reference
D-K6L9	B16-F10 Murine Melanoma	TUNEL Assay	No DNA fragmentation observed at 10, 20, or 40 μ M, indicating non-apoptotic cell death.	[3]
D-K6L9	B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo)	Tumor Growth Inhibition	Intratumoral injection of 100 μ g D-K6L9 inhibited tumor growth during therapy.	[3]
D-K6L9 + IL-12	B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo)	Survival Study	60% of animals were alive 2 months after cessation of combination therapy.	[3]
L-K6	MCF-7 Human Breast Cancer	IC50	30.2 μ M	[4]

Experimental Protocols

Peptide Synthesis and Purification

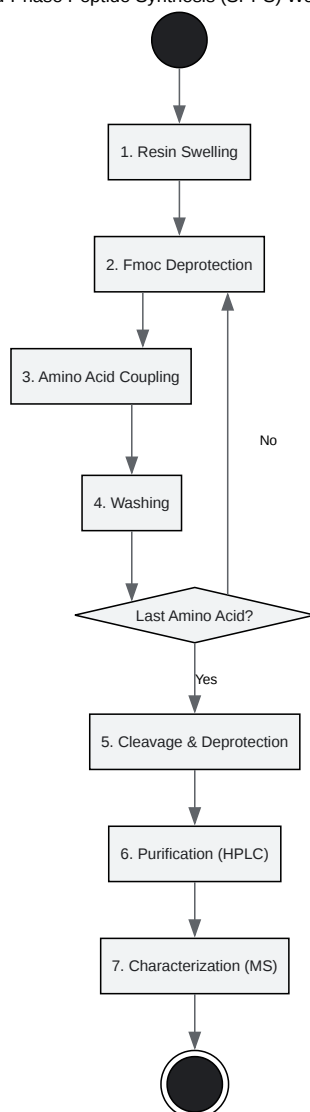
L-K6L9 and similar peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]

General SPPS Workflow:

- **Resin Swelling:** The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).

- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed using a base, typically 20% piperidine in DMF.[\[5\]](#)[\[7\]](#)
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a peptide bond.[\[5\]](#)
- **Washing:** The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[\[5\]](#)
- **Repeat Cycles:** Steps 2-4 are repeated for each subsequent amino acid in the sequence.[\[5\]](#)
- **Cleavage and Deprotection:** Once the full peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[\[5\]](#)[\[7\]](#)
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[2\]](#)
- **Characterization:** The final product is characterized by mass spectrometry to confirm its molecular weight.[\[2\]](#)

Solid-Phase Peptide Synthesis (SPPS) Workflow



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